2-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid
Description
Properties
IUPAC Name |
2-fluoro-3-[2-(trifluoromethoxy)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O3/c15-12-9(5-3-6-10(12)13(19)20)8-4-1-2-7-11(8)21-14(16,17)18/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPCENQKZCGRBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=CC=C2)C(=O)O)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
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Catalyst : Palladium(II) acetate (0.01–0.05 equiv)
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Base : Sodium carbonate (3.0 equiv)
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Solvent : Water or aqueous/organic mixtures
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Temperature : Ambient (20–25°C)
Under these conditions, the reaction achieves moderate yields (46–60%). Prolonged reaction times are necessary due to the electron-withdrawing effects of the fluorine and carboxylic acid groups, which slow transmetallation.
Alternative Route: Ester Protection and Hydrolysis
To mitigate reactivity issues, the carboxylic acid group is often protected as a methyl ester during synthesis. Methyl 3-bromo-2-fluorobenzoate undergoes Suzuki coupling with 2-(trifluoromethoxy)phenylboronic acid , followed by ester hydrolysis.
Ester Hydrolysis Protocol
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Reagent : Hydrochloric acid (6 M)
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Conditions : Elevated temperature (80–100°C) under pressure
This two-step approach avoids side reactions involving the free carboxylic acid during coupling.
Introduction of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group is introduced via two primary strategies:
Pre-functionalized Boronic Acids
Using 2-(trifluoromethoxy)phenylboronic acid as a coupling partner directly installs the -OCF₃ group. This reagent is synthesized through:
Post-coupling Functionalization
For substrates lacking pre-installed -OCF₃, electrophilic trifluoromethoxylation can be performed using Selectfluor and silver trifluoromethoxide (AgOCF₃). However, this method is less efficient due to competing side reactions.
Comparative Analysis of Synthetic Routes
Mechanistic Insights
Suzuki–Miyaura Coupling
The reaction proceeds through oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biphenyl bond. Electron-withdrawing groups (e.g., -COOH, -F) slow transmetallation but enhance oxidative addition.
Ester Hydrolysis
The methyl ester undergoes acid-catalyzed nucleophilic acyl substitution. Protons activate the carbonyl, enabling water attack to form the tetrahedral intermediate, which collapses to release methanol and the carboxylic acid.
Industrial-scale Considerations
Large-scale production faces challenges in:
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Catalyst Recovery : Palladium residues require removal via adsorption or filtration.
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Solvent Choice : Water is preferred for sustainability, but mixed solvents improve substrate solubility.
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Purification : Chromatography is avoided in favor of crystallization or acid-base extraction.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted biphenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being explored for its potential as a bioactive agent in drug discovery. Its unique structure allows for modifications that could lead to new therapeutic agents targeting specific diseases. Notably, fluorinated compounds often exhibit enhanced biological activities compared to their non-fluorinated counterparts due to improved lipophilicity, which increases cellular permeability and bioavailability.
Biochemical Probes
In biochemical assays, this compound can serve as a probe to study enzyme interactions and pathways. Its ability to interact with specific molecular targets makes it valuable for investigating biological processes.
Material Science
Due to its unique chemical properties, 2-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid is utilized in the production of advanced materials, including polymers and coatings. The stability imparted by the fluorinated groups enhances the durability and performance of these materials.
Chemical Synthesis
This compound acts as a building block for synthesizing complex organic molecules and is employed in various organic reactions, such as substitution and coupling reactions (e.g., Suzuki-Miyaura coupling). The presence of the carboxylic acid group allows for further functionalization, leading to diverse derivatives with tailored properties.
Histone Deacetylase Inhibition
A study highlighted that fluorinated derivatives of known histone deacetylase (HDAC) inhibitors exhibited enhanced potency against various cancer cell lines. The introduction of trifluoromethyl groups was found to significantly increase inhibitory activity, suggesting that similar modifications in this compound could yield potent HDAC inhibitors.
Antimicrobial Activity
Research into halogenated compounds has demonstrated that fluorinated derivatives can exhibit improved antimicrobial properties. The introduction of halogens, including fluorine, has been linked to increased activity against drug-resistant strains of bacteria.
Mechanism of Action
The mechanism of action of 2-Fluoro-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The trifluoromethoxy group in the target compound increases lipophilicity (logP ~3.5–4.0 estimated) compared to non-fluorinated analogs, enhancing membrane permeability . Fluorine at position 2 (vs. 4 in the isomer) may alter steric interactions in receptor binding, as seen in mGluR2 modulators .
Bioactivity Context: Biphenyl carboxylic acids with trifluoromethoxy groups (e.g., compound in ) are often explored as metabotropic glutamate receptor (mGluR) modulators or nonsteroidal anti-inflammatory agents. Thiophene-2-carboxylic acid derivatives (e.g., ) exhibit distinct bioactivity profiles due to heterocyclic cores, highlighting the importance of the biphenyl scaffold in the target compound .
Synthetic Challenges :
- Compounds with trifluoromethoxy groups require specialized reagents (e.g., trifluoromethylation agents) compared to chloro or methoxy analogs .
Biological Activity
Overview
2-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. The unique structural features, including the presence of both fluoro and trifluoromethoxy groups, contribute to its reactivity and stability, making it a candidate for various biological applications.
- Molecular Formula : C14H8F4O3
- Molecular Weight : 300.2 g/mol
- CAS Number : 1261449-75-5
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The fluoro and trifluoromethoxy groups enhance the compound's binding affinity to proteins, which can lead to various biological effects, including antibacterial and anticancer activities.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit cytotoxic effects against cancer cell lines. For example, studies have shown that certain fluorinated biphenyl derivatives can inhibit cell proliferation in human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) . The mechanism often involves inducing apoptosis or disrupting cellular signaling pathways.
Case Studies
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Antibacterial Efficacy
- A study on related compounds revealed that they could inhibit biofilm formation in bacteria, a crucial factor in bacterial pathogenicity. The compounds were shown to disrupt membrane integrity and flagellar growth, which are essential for bacterial motility and biofilm formation .
- Inhibition rates of biofilm formation were reported at concentrations as low as 50 µg/mL, demonstrating significant activity against bacterial pathogens .
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Anticancer Studies
- In vitro studies have demonstrated that fluorinated compounds exhibit IC50 values in the micromolar range against various cancer cell lines. For instance, one study reported an IC50 of 5.6 µM for a structurally similar compound targeting specific enzymatic pathways involved in fatty acid synthesis .
Research Findings Summary Table
| Activity Type | Target Organisms/Cell Lines | IC50 Values | Mechanism |
|---|---|---|---|
| Antibacterial | Pseudomonas aeruginosa, Staphylococcus aureus | 1.3-fold lower than kanamycin | Disruption of membrane integrity; inhibition of biofilm formation |
| Anticancer | A549 (lung), HeLa (cervical) | 5.6 µM | Induction of apoptosis; disruption of signaling pathways |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acid?
- Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling , involving a halogenated benzoic acid derivative (e.g., 3-bromo-2-fluorobenzoic acid) and a boronic acid containing the trifluoromethoxy group (e.g., [2-(trifluoromethoxy)phenyl]boronic acid, CAS 175676-65-0 ). Catalytic systems like Pd(PPh₃)₄ or PdCl₂(dppf) in solvents such as THF or DMF are employed, with bases like Na₂CO₃. Post-coupling, hydrolysis of protecting groups (e.g., methyl esters) yields the carboxylic acid. Characterization is performed via ¹H/¹³C NMR and HRMS .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the fluorine atom at position 2 and trifluoromethoxy group at 2' produce distinct splitting patterns and shifts .
- Mass Spectrometry (HRMS): High-resolution MS validates molecular weight and isotopic patterns, critical for distinguishing between structural analogs .
- X-ray Crystallography (if crystalline): SHELX software (e.g., SHELXL) resolves absolute configuration and bond lengths, particularly useful for resolving steric effects from bulky substituents .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions for this compound’s synthesis?
- Methodological Answer:
- Catalyst Selection: Pd(OAc)₂ with SPhos ligands improves coupling efficiency for sterically hindered substrates .
- Solvent Effects: Mixed solvents (e.g., toluene:ethanol 4:1) enhance solubility of boronic acid intermediates .
- Temperature Control: Reactions at 80–100°C reduce side-product formation compared to reflux conditions.
- Base Optimization: K₃PO₄ increases coupling yields over Na₂CO₃ in cases of electron-deficient aryl halides .
Q. What strategies address low yields in the final hydrolysis step to the carboxylic acid?
- Methodological Answer:
- Protecting Group Strategy: Use methyl esters (e.g., methyl 3-bromo-2-fluorobenzoate) to avoid side reactions during coupling. Hydrolysis with LiOH in THF:H₂O (3:1) at 60°C achieves >90% conversion .
- Acid Catalysis: For stubborn esters, HCl in dioxane (4M, 12h) ensures complete deprotection without degrading the trifluoromethoxy group .
Q. How to resolve discrepancies in NMR data for structural confirmation?
- Methodological Answer:
- 2D NMR Techniques: HSQC and HMBC correlate ¹H-¹³C signals to confirm biphenyl connectivity and substituent positions .
- Computational Validation: Density Functional Theory (DFT) simulations (e.g., Gaussian) predict chemical shifts, which are compared to experimental data to identify misassignments .
- X-ray Validation: Single-crystal X-ray diffraction (using SHELXL ) resolves ambiguities in regiochemistry caused by fluorine’s electronegativity or trifluoromethoxy’s conformational flexibility.
Q. What computational methods predict the compound’s physicochemical properties (e.g., logP, pKa)?
- Methodological Answer:
- Lipophilicity (logP): Software like Molinspiration calculates contributions from fluorine and trifluoromethoxy groups, which increase hydrophobicity. Experimental validation via HPLC (C18 column, MeCN:H₂O gradient) refines predictions .
- Acidity (pKa): The carboxylic acid’s pKa (~2.5–3.0) is estimated using SPARC or ACD/Labs , accounting for electron-withdrawing effects of fluorine and trifluoromethoxy groups .
Q. How to analyze and mitigate byproduct formation during synthesis?
- Methodological Answer:
- LC-MS Monitoring: Identify byproducts (e.g., homocoupling of boronic acid) early using reverse-phase LC-MS. Adjust stoichiometry (1:1.2 aryl halide:boronic acid) to suppress undesired pathways .
- Purification Strategies: Silica gel chromatography (hexane:EtOAc gradient) removes polar impurities. For persistent non-polar byproducts, recrystallization from ethanol:water (7:3) improves purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
